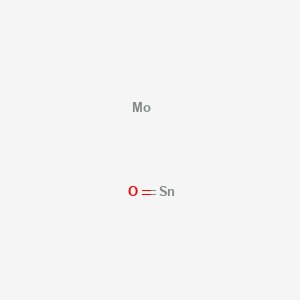

Molybdenum;oxotin

描述

Structure

2D Structure

属性

CAS 编号 |

12673-88-0 |

|---|---|

分子式 |

MoOSn |

分子量 |

230.66 g/mol |

IUPAC 名称 |

molybdenum;oxotin |

InChI |

InChI=1S/Mo.O.Sn |

InChI 键 |

VDDJZJLTGRNDEE-UHFFFAOYSA-N |

规范 SMILES |

O=[Sn].[Mo] |

产品来源 |

United States |

准备方法

Table 1: Key Physicochemical Properties of MoOSn

| Property | Value |

|---|---|

| Molecular Formula | MoOSn |

| Molecular Weight | 230.66 g/mol |

| Hydrogen Bond Acceptors | 1 |

| CAS Number | 12673-88-0 |

| SMILES | O=[Sn].[Mo] |

Plausible Synthesis Routes

The absence of explicit preparation methods in the literature necessitates inference from analogous systems. Below are proposed synthetic strategies based on solid-state chemistry and precursor reactivity.

Solid-State Reaction Between Molybdenum and Tin Oxides

A high-temperature solid-state reaction between molybdenum trioxide (MoO₃) and tin(II) oxide (SnO) could yield MoOSn. This method aligns with the synthesis of mixed-metal oxides, where controlled calcination facilitates lattice integration:

$$

\text{MoO}3 + \text{SnO} \xrightarrow{\Delta} \text{MoOSn} + \text{O}2 \uparrow

$$

Conditions :

- Temperature: 600–800°C (based on analogous oxide reactions).

- Atmosphere: Inert (argon) or reducing (hydrogen) to prevent over-oxidation.

- Duration: 12–24 hours to ensure complete diffusion.

Characterization : X-ray diffraction (XRD) would confirm the absence of precursor peaks and the emergence of a new crystalline phase.

Chemical Vapor Transport (CVT)

CVT using iodine as a transporting agent could enable the growth of MoOSn single crystals. This method is effective for refractory metal oxides:

$$

\text{Mo} + \text{SnO} + \text{I}2 \xrightarrow{800^\circ \text{C}} \text{MoOSn} + \text{SnI}4 \uparrow

$$

Procedure :

- Seal molybdenum powder, SnO, and iodine in a quartz ampoule under vacuum.

- Heat the ampoule in a gradient furnace (800°C → 700°C) for 7–10 days.

- Collect crystals at the cooler end.

Advantages : Produces high-purity, well-defined crystals suitable for structural analysis.

Solution-Phase Reduction

Aqueous or non-aqueous reduction of molybdenum salts in the presence of tin precursors may yield MoOSn nanoparticles. For example:

$$

\text{Na}2[\text{MoO}4] + \text{SnCl}2 + \text{H}2\text{O} \xrightarrow{\text{pH 3–5}} \text{MoOSn} + \text{NaCl} + \text{HCl}

$$

Key Parameters :

- pH control to stabilize intermediate species.

- Use of reducing agents (e.g., hydrazine) to modulate oxidation states.

- Surfactants (e.g., CTAB) to control particle size.

Limitations : Risk of colloidal instability and phase impurities.

Challenges and Methodological Gaps

- Oxidation State Control : Molybdenum’s multivalent nature (commonly +4, +6) complicates stoichiometric precision. Excess oxygen may lead to MoO₃ segregation.

- Tin Volatility : At high temperatures, tin oxides can sublimate, altering reaction stoichiometry.

- Characterization Difficulties : Differentiating MoOSn from Mo-Sn alloys or adsorbed oxides requires advanced techniques like X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure (EXAFS).

化学反应分析

Oxygen Atom Transfer Mechanisms in Enzymatic Systems

Molybdenum-dependent enzymes, such as xanthine oxidase (XO) and aldehyde oxidase (AO) , catalyze hydroxylation reactions via a conserved molybdenum cofactor (Moco). Key findings include:

Reaction Pathway of Xanthine Oxidase

-

Substrate binding : Hypoxanthine/xanthine binds to the Mo(VI)=O center, replacing the equatorial -OH ligand.

-

Nucleophilic attack : The Mo-bound hydroxyl oxygen attacks the substrate's C(8) position, forming a transient Mo(IV)-O-C intermediate.

-

Hydride transfer : A sulfido group (Mo=S) accepts a hydride (H⁻) from the substrate, reducing Mo(VI) to Mo(IV) (Fig. 2B in ).

-

Electron transfer : Electrons flow via two [2Fe-2S] clusters to FAD, regenerating Mo(VI)=O for subsequent cycles .

Critical Structural Features

Methanol Oxidation to Formaldehyde

-

Mechanism :

Performance Data for MoOₓ/Fe₂O₃ Catalysts

| Catalyst Structure | Selectivity (HCHO) | CO Byproduct | Optimal Temp. | Source |

|---|---|---|---|---|

| MoOₓ surface layer | 95% | <1% | 300°C | |

| Fe₂(MoO₄)₃ bulk phase | 85% | 10% | 500°C |

Coordination Chemistry of Oxo-Molybdenum Complexes

Synthetic Mo oxo-complexes demonstrate versatile reactivity with nitrogen donors:

Reaction with Hydrazines

-

Product : [Mo(NNMe₂)O(S₂CNMe₂)₂] forms via substitution of MoO₂²⁺ with dimethylhydrazine.

-

Structure : Distorted octahedral geometry with linear Mo–N–NMe₂ bonding (Mo–N = 1.799 Å, N–N = 1.288 Å) .

Bonding Analysis

| Bond Type | Length (Å) | Character | Source |

|---|---|---|---|

| Mo–N (hydrazido) | 1.799 | Covalent, with π-backbonding | |

| N–N (hydrazido) | 1.288 | Double-bond character |

Biosynthetic Metal Exchange in Moco Assembly

Molybdenum insertion into molybdopterin (MPT) involves a copper-mediated mechanism:

-

MPT-Cu intermediate : Copper stabilizes the dithiolene group of MPT prior to Mo insertion.

-

Mo insertion : Molybdate displaces Cu⁺, forming the active Mo(VI)=O center .

Key Biosynthetic Steps

| Step | Description | Enzyme | Source |

|---|---|---|---|

| MPT adenylation | Activation of MPT via ATP-dependent adenylation | Cnx1 G-domain | |

| Mo-Cu exchange | Molybdate replaces Cu⁺ in MPT-AMP | Cnx1 E-domain |

Industrial Catalysts and Selectivity Control

MoO₃-based catalysts excel in hydrocarbon oxidation by balancing redox activity and lattice oxygen mobility:

Hydrodesulfurization (HDS)

科学研究应用

Molybdenum;oxotin has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in biological redox reactions.

Medicine: Explored for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.

Industry: Utilized in the production of high-strength alloys, electronic components, and as a lubricant in high-temperature applications.

作用机制

The mechanism of action of molybdenum;oxotin involves its ability to undergo redox reactions, cycling between different oxidation states. This redox cycling enables the transfer of electrons and oxygen atoms, making it an effective catalyst in various chemical and biological processes. The molecular targets and pathways involved include enzymes such as xanthine oxidase and aldehyde oxidase, which play crucial roles in metabolic pathways.

相似化合物的比较

Comparison with Similar Compounds

Molybdenum(VI) dichloride dioxide is part of a broader family of molybdenum and tungsten oxo-halide compounds. Below is a detailed comparison of its structural, catalytic, and functional properties with analogous systems:

Structural and Electronic Properties

Catalytic Performance

MoO₂Cl₂-derived complexes outperform tungsten analogues in metathesis and polymerization reactions due to their higher electrophilicity and faster ligand substitution kinetics . For example:

- Olefin Metathesis: MoO₂Cl₂-based catalysts achieve turnover numbers (TONs) >10⁴, whereas WO₂Cl₂ derivatives show TONs ~10³ under identical conditions .

- Epoxidation : Dioxomolybdenum(VI) complexes (e.g., MoO₂(acac)₂) exhibit superior selectivity (>90%) compared to MoOCl₄ (~70%) in alkene epoxidation .

Stability and Reactivity

- Thermal Stability : MoO₂Cl₂ decomposes at 300°C, whereas MoO₃ remains stable up to 700°C .

- Hydrolysis Resistance : MoO₂Cl₂ resists hydrolysis better than MoOCl₄, which rapidly hydrolyzes in humid air .

Key Research Findings

Synthetic Versatility : MoO₂Cl₂ reacts with aryloxides to form MoO(OAr)₄₋ₙClₙ complexes, which are active in metathesis catalysis. X-ray diffraction confirms retention of the dioxo core during substitution .

Biomedical Potential: Hybrid materials combining MoO₂Cl₂ with chitosan exhibit synergistic antibacterial effects (MIC = 8 µg/mL against E. coli) .

Comparative Efficiency : In ethylene polymerization, MoO₂Cl₂-based catalysts achieve activities of 1,200 g/mmol·h, surpassing tungsten analogues (800 g/mmol·h) .

常见问题

Q. What are the established methods for synthesizing molybdenum-oxotin complexes, and how can their purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves solid-state reactions (e.g., heating MoO₃ with K₂S₂O₇ at 350–400°C) or solution-based methods using molybdenum precursors and sulfur-containing ligands. Purity is validated via elemental analysis (C, H, N, S, Mo), X-ray diffraction (XRD) for crystallinity, and nuclear magnetic resonance (NMR) for ligand coordination. Thermogravimetric analysis (TGA) ensures thermal stability. For example, Boghosian et al. used Raman spectroscopy to confirm Mo=O and Mo–S bond formation in oxosulfato complexes .

Q. Which spectroscopic and analytical techniques are most suitable for determining the coordination environment of molybdenum in oxotin complexes?

- Methodological Answer :

- Raman spectroscopy : Identifies Mo=O stretching vibrations (950–980 cm⁻¹) and Mo–S bonds (400–450 cm⁻¹) .

- X-ray absorption spectroscopy (XAS) : Determines oxidation state (Mo⁶+ vs. Mo⁴+) and local coordination geometry.

- Infrared (IR) spectroscopy : Detects ligand-specific vibrations (e.g., sulfate or oxo groups).

- Electron paramagnetic resonance (EPR) : Useful for paramagnetic Mo(V) intermediates .

Q. How should researchers design experiments to ensure reproducibility in synthesizing molybdenum-oxotin complexes?

- Methodological Answer :

- Control reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation, precise stoichiometric ratios (e.g., MoO₃:K₂S₂O₇ = 1:2), and calibrated temperature profiles.

- Documentation : Record exact reaction times, cooling rates, and purification steps (e.g., recrystallization solvents).

- Reference standards : Compare XRD patterns and spectroscopic data with published libraries (e.g., ICDD PDF-4+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of molybdenum-oxotin complexes across studies?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., pH, temperature, substrate concentration) from literature.

- Reproducibility checks : Replicate key studies with controlled variables (e.g., using the same Mo precursor).

- In-situ monitoring : Employ techniques like UV-Vis or Raman spectroscopy to track reaction intermediates and identify active species .

Q. What computational approaches are effective in predicting the redox behavior and electronic properties of molybdenum-oxotin complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular orbitals, bond dissociation energies, and redox potentials. Validate with experimental XAS or cyclic voltammetry data.

- Molecular Dynamics (MD) : Simulate solvent effects on catalytic cycles.

- Software tools : Use Gaussian, ORCA, or VASP with Mo pseudopotentials. Reference protocols from studies on analogous Mo-oxo systems .

Q. How should large datasets from catalytic activity studies be analyzed to ensure clarity and reproducibility?

- Methodological Answer :

- Data segmentation : Include raw data in appendices (e.g., turnover frequencies, conversion rates) and processed data (averages ± standard deviations) in the main text.

- Visualization : Use Arrhenius plots for temperature-dependent activity or 3D surface plots for multi-variable optimization.

- Adherence to guidelines : Follow journal-specific protocols for data deposition (e.g., Cambridge Structural Database for XRD) .

Q. What strategies can mitigate ligand decomposition during catalytic cycles of molybdenum-oxotin complexes?

- Methodological Answer :

- Ligand design : Incorporate sterically bulky groups (e.g., tert-butyl) to prevent oxidative degradation.

- Operando spectroscopy : Monitor ligand stability via real-time IR or mass spectrometry.

- Additives : Introduce radical scavengers (e.g., BHT) or coordinating solvents (e.g., DMF) to stabilize intermediates .

Addressing Data Contradictions and Gaps

Q. How do reaction conditions influence the catalytic efficiency of molybdenum-oxotin complexes in sulfur oxidation?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., [Mo], O₂ pressure, pH).

- Kinetic profiling : Measure initial rates and activation energies to distinguish rate-limiting steps.

- Isotopic labeling : Use ³⁴S or ¹⁸O isotopes to trace oxygen-atom transfer pathways .

Q. What are the unresolved questions regarding the solvation effects on molybdenum-oxotin complex stability?

- Methodological Answer :

- Solvent screening : Test stability in polar aprotic (acetonitrile), protic (water), and ionic liquids.

- Computational solvation models : Apply COSMO-RS or SMD to predict solubility parameters.

- Long-term stability assays : Use accelerated aging tests (elevated temperatures) with periodic spectroscopic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。